2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
CAS No.: 1803571-75-6
Cat. No.: VC12009210
Molecular Formula: C20H12N2O3S
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803571-75-6 |
|---|---|
| Molecular Formula | C20H12N2O3S |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 2-[[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C20H12N2O3S/c23-19-13-6-2-3-7-14(13)20(24)22(19)10-18-21-15(11-26-18)17-9-12-5-1-4-8-16(12)25-17/h1-9,11H,10H2 |
| Standard InChI Key | FTEJLSHKHVGYRY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CN4C(=O)C5=CC=CC=C5C4=O |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CN4C(=O)C5=CC=CC=C5C4=O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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Benzofuran Unit: A fused bicyclic system comprising a benzene ring and furan, contributing aromatic stability and potential π-π interactions with biological targets .
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Thiazole Ring: A five-membered ring containing sulfur and nitrogen, known for its electron-rich nature and role in mediating hydrogen bonding .
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Isoindole-1,3-Dione Core: A phthalimide derivative with two ketone groups, often associated with bioactivity in pharmaceutical compounds .
The methylene bridge (-CH2-) connecting the thiazole and isoindole-dione moieties introduces conformational flexibility, potentially enabling optimal binding interactions.
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H12N2O3S | |
| Molecular Weight | 360.4 g/mol | |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CN4C(=O)C5=CC=CC=C5C4=O | |
| InChI Key | FTEJLSHKHVGYRY-UHFFFAOYSA-N |
The compound’s moderate molecular weight and balanced lipophilicity (predicted logP ≈ 3.2) suggest favorable membrane permeability, aligning with bioavailability requirements for drug candidates.
Synthesis and Chemical Reactivity
Proposed Synthetic Routes
While explicit protocols for this compound are unpublished, its synthesis likely follows modular strategies employed for analogous structures:
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Benzofuran-Thiazole Coupling:
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Step 1: Formation of 4-(1-benzofuran-2-yl)-1,3-thiazole via Hantzsch thiazole synthesis, reacting benzofuran-2-carbaldehyde with thioamide derivatives.
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Step 2: N-Alkylation of the thiazole’s secondary nitrogen using a methylene-linked isoindole-dione precursor.
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Isoindole-Dione Functionalization:
Key Challenges
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Regioselectivity: Ensuring proper substitution on the thiazole ring (C-4 position) to avoid isomeric byproducts.
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Stability: The isoindole-dione’s ketone groups may require protection during synthesis to prevent undesired side reactions.
| Structural Component | Documented Bioactivities (Analogous Compounds) | Potential Role in Target Compound |
|---|---|---|
| Benzofuran | Antimicrobial, anticancer, anti-inflammatory | DNA intercalation, enzyme inhibition |
| Thiazole | Antiviral, kinase inhibition | ATP-binding site competition |
| Isoindole-1,3-Dione | Anticonvulsant, PDE4 inhibition | Protein-protein interaction disruption |
A study of structurally related N-substituted isoindole-diones demonstrated 62% growth inhibition in MCF-7 breast cancer cells at 10 μM, suggesting possible cytotoxic effects for the target compound.
Analytical Characterization
Spectroscopic and Chromatographic Data
1H NMR (Predicted, DMSO-d6):
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δ 8.1–7.3 (m, 8H, aromatic protons)
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δ 6.8 (s, 1H, furan proton)
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δ 5.2 (s, 2H, methylene bridge)
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δ 4.3 (s, 2H, thiazole CH2)
HPLC Parameters (Recommended):
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Column: C18 reverse-phase (150 × 4.6 mm, 3.5 μm)
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Mobile Phase: Acetonitrile/water (70:30) + 0.1% TFA
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Retention Time: ~8.2 min
Mass spectrometry (ESI+) would likely show a molecular ion peak at m/z 361.06 [M+H]+ .
Applications and Future Directions
Research Priorities
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Comprehensive SAR Studies: Systematic modification of:
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Benzofuran substituents (e.g., halogenation)
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Methylene bridge length
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Isoindole-dione N-substituents
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ADMET Profiling: Predictive modeling of pharmacokinetics and toxicity using QSAR tools.
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